1-(4-butoxyphenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea
Description
1-(4-Butoxyphenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea is a urea derivative featuring a 4-butoxyphenyl group and a 2,4-dimethylthiazole moiety. The urea linker provides hydrogen-bonding capacity, while the thiazole ring and butoxyphenyl group contribute to lipophilicity and steric bulk.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-5-10-22-15-8-6-14(7-9-15)20-17(21)18-11-16-12(2)19-13(3)23-16/h6-9H,4-5,10-11H2,1-3H3,(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDECNEHRQYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C(N=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-butoxyphenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a urea linkage with a butoxyphenyl group and a thiazole moiety, which are critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The thiazole ring is known to interact with various receptors, potentially influencing neurotransmitter systems.
- Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.
Antitumor Activity
Research indicates that compounds containing thiazole rings often demonstrate significant antitumor effects. For instance, derivatives similar to this compound have shown cytotoxicity against various cancer cell lines. A study reported an IC50 value of 1.61 µg/mL for related thiazole compounds against cancer cell lines, indicating strong antiproliferative activity .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against bacterial strains comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups in the structure enhances its antimicrobial efficacy .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of various thiazole derivatives in inhibiting tumor growth in xenograft models. The results demonstrated that compounds similar to this compound significantly reduced tumor size compared to controls .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of phenylthiazole derivatives. Results indicated that certain derivatives displayed MIC values less than 4 μg/mL against resistant bacterial strains .
Data Tables
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of the target compound with analogs:
Key Observations:
- Thiazole Substitution: The target compound and share 2,4-dimethylthiazole, which likely improves metabolic stability and hydrophobic interactions compared to non-methylated thiazoles .
- Aryl Groups : The 4-butoxyphenyl group in the target offers greater lipophilicity than the 4-methoxyphenyl in or the fluorinated biphenyl in . This may enhance membrane permeability but reduce aqueous solubility.
- Urea Connectivity: All compounds utilize urea as a hydrogen-bond donor/acceptor, but substituents vary. The thiazolylmethyl group in the target may confer steric effects distinct from the piperazine in or thiadiazole in .
Physicochemical Properties
- Lipophilicity (logP) : The butoxyphenyl group in the target compound increases logP compared to methoxyphenyl () or smaller aryl systems (). This could favor CNS penetration but require formulation adjustments for solubility .
- Solubility : The dimethylthiazole and butoxy chain may reduce solubility in polar solvents, whereas the methoxy group in or hydrophilic piperazine in could improve it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
